molecular formula C13H11ClF3N B1521934 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride CAS No. 1209254-98-7

4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride

Cat. No. B1521934
CAS RN: 1209254-98-7
M. Wt: 273.68 g/mol
InChI Key: RNYPKOXUGKZLJL-UHFFFAOYSA-N
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Description

“4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine hydrochloride” is likely a derivative of 4-trifluoromethylbiphenyl . The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Molecular Structure Analysis

The molecular structure of “4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine hydrochloride” would likely be similar to that of 4-trifluoromethylbiphenyl . The trifluoromethyl group (-CF3) would be attached to one of the carbon atoms in the biphenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine hydrochloride” would likely be similar to those of 4-trifluoromethylbiphenyl . The trifluoromethyl group is highly electronegative, which can significantly affect the properties of the compound .

Scientific Research Applications

Catalysis and Synthesis

One significant application of related compounds is in catalysis, particularly in the palladium-catalyzed amination of aryl chlorides, bromides, and triflates. This process is crucial for creating complex molecules in pharmaceuticals and agrochemicals. For instance, palladium complexes supported by specific ligands have been shown to be efficient catalysts for the catalytic amination of a wide variety of aryl halides and triflates, representing a critical advancement in the synthesis of functionalized organic molecules (Wolfe et al., 2000).

Materials Science

In the field of materials science, compounds related to 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride have been used to develop advanced materials with unique properties. For example, hyperbranched polyimides with wholly aromatic structures have been synthesized for gas separation applications, highlighting the role of specific amines in creating materials with desired thermal and chemical stability (Fang et al., 2000).

Organic Electronics

Furthermore, the compound and its derivatives have found applications in organic electronics. For instance, solution-processible bipolar molecules bearing both hole-transporting triphenylamine and electron-transporting benzimidazole moieties were prepared for highly efficient single-layer organic light-emitting diodes (OLEDs), demonstrating the compound's utility in developing electronic materials (Ge et al., 2008).

Corrosion Inhibition

Another application is in corrosion inhibition, where certain derivatives have shown excellent performance in protecting metals from corrosion in acidic environments. This is crucial for extending the lifespan of metal structures and components in industrial applications (Bentiss et al., 2009).

Nanofiltration Membranes

Innovative sulfonated thin-film composite nanofiltration membranes have been developed using derivatives of the compound for the treatment of dye solutions, showcasing its application in water purification technologies (Liu et al., 2012).

Safety and Hazards

Based on the safety data sheet of a related compound, this chemical could be considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and specific target organ toxicity .

properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N.ClH/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(17)8-4-10;/h1-8H,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYPKOXUGKZLJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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